molecular formula C11H15N3O3 B12931794 Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate

Cat. No.: B12931794
M. Wt: 237.25 g/mol
InChI Key: DCQLAORABLPIBU-VIFPVBQESA-N
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Description

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a complex organic compound with a unique structure that includes an oxetane ring and a picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate typically involves multiple steps, starting with the preparation of oxetan-2-ylmethanamine. One common method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide, followed by subsequent reactions with sulfonyl compounds, triethylamine, phthalimide, and amino group-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and safety risks. The process often involves large-scale reactions with optimized conditions to ensure high purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate involves its interaction with specific molecular targets and pathways. The oxetane ring and amino groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxetane ring and picolinate moiety make it a versatile compound for various scientific investigations .

Biological Activity

Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of approximately 237.25 g/mol. The compound features a picolinate moiety and an oxetane ring, which contribute to its reactivity and biological properties. The presence of the amino group enhances its potential for interaction with biological targets, making it a candidate for various pharmacological applications .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar oxetane structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways .
  • Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, potentially acting against various bacterial strains. The oxetane ring's ability to form reactive intermediates could play a role in disrupting bacterial cell membranes.
  • Neuroprotective Effects : Some studies have suggested that compounds containing the picolinate moiety can exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

The mechanism of action for this compound is hypothesized to involve:

  • Metal Ion Chelation : The picolinate component may chelate metal ions, influencing various biochemical pathways crucial for cellular function.
  • Ring Opening Reactions : The oxetane ring can undergo ring-opening reactions to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects .
  • Modulation of Enzymatic Activity : Similar compounds have been shown to interact with enzymes involved in drug metabolism, suggesting that this compound might influence pharmacokinetic profiles by altering enzyme activity .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Picolinate Moiety : This can be achieved through traditional carboxylation methods.
  • Introduction of the Oxetane Ring : This step often employs cycloaddition reactions or nucleophilic substitutions, which are common in pharmaceutical chemistry.
  • Final Functionalization : The amino groups are introduced or modified in the final stages to yield the desired product with optimal biological activity .

Table 1: Summary of Relevant Studies on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduced apoptosis in specific cancer cell lines; potential for drug development.
Antimicrobial PropertiesExhibited activity against Gram-positive bacteria; mechanism under investigation.
Neuroprotective EffectsModulated oxidative stress responses in neuronal models; further studies needed.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-amino-6-[methyl-[(2S)-oxetan-2-yl]amino]pyridine-2-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-14(9-5-6-17-9)10-7(12)3-4-8(13-10)11(15)16-2/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1

InChI Key

DCQLAORABLPIBU-VIFPVBQESA-N

Isomeric SMILES

CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)N

Canonical SMILES

CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)N

Origin of Product

United States

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